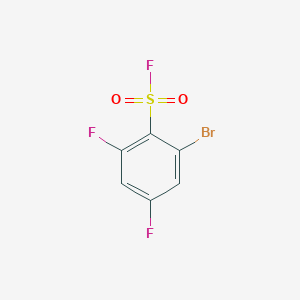

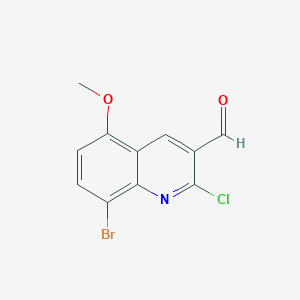

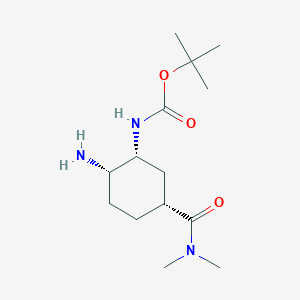

![molecular formula C34H40O2S4 B1381448 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione CAS No. 1415929-77-9](/img/structure/B1381448.png)

1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione

説明

“1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione” is a chemical compound with the formula C₃₄H₄₀O₂S₄ and a molecular weight of 608.9402 g/mol . It is used as a donor molecule in photovoltaics .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[1,2-c:4,5-c’]dithiophene core with two thiophen-2-yl groups and two 2-ethylhexyl groups attached .Chemical Reactions Analysis

This compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a novel polymer material for use as a donor in polymer solar cells .Physical And Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Photocatalytic Hydrogen Evolution

This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of these copolymers .

Organic Solar Cells

The compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a new conjugated polymer, 5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (PBDTBDD) .

Performance Boosting in Organic Solar Cells

The compound has been used in synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives .

Donor-Acceptor Conjugated Polymers

The compound has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers .

Terpolymer-based All-Polymer Solar Cells

A novel conjugated terpolymer referred to as Ter-3MTTPD was successfully synthesized using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene as a donor .

Monomer for the Synthesis of Low Band-Gap Polymer Semiconductors

The compound is a monomer for the synthesis of low band-gap polymer semiconductors such as PBDD4T and PBDD4T-2F . It has applications in OPV (fullerene or fullerene-free), tandem organic solar cells, and OFETs .

将来の方向性

作用機序

Target of Action

The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .

Mode of Action

The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .

Pharmacokinetics

Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .

Result of Action

The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .

特性

IUPAC Name |

5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHDMAXVJHPGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?

A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

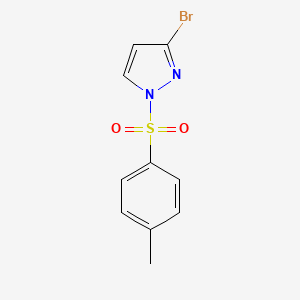

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

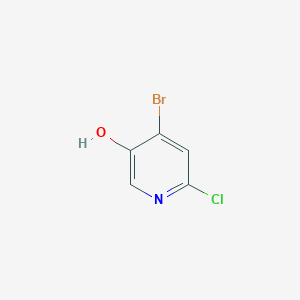

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)